molecular formula C13H10ClFN4O2 B10920864 1-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]pyrrolidine-2,5-dione

1-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]pyrrolidine-2,5-dione

Cat. No.: B10920864
M. Wt: 308.69 g/mol
InChI Key: AWNIJLUFZZNNSD-UHFFFAOYSA-N
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Description

1-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound that features a triazole ring, a pyrrole ring, and a benzyl group substituted with chlorine and fluorine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group substituted with chlorine and fluorine can be introduced through a nucleophilic substitution reaction using 2-chloro-4-fluorobenzyl chloride.

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of ammonia or primary amines.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl group allows for nucleophilic substitution reactions, where the chlorine or fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique electronic properties make it a candidate for use in the development of new materials, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 1-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzyl group may enhance the compound’s binding affinity to these targets, while the pyrrole ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-(4-fluorobenzyl)benzimidazole: Similar in structure but contains a benzimidazole ring instead of a triazole ring.

    1-Chloro-2,4-difluorobenzene: Contains a benzene ring with chlorine and fluorine substitutions but lacks the triazole and pyrrole rings.

Uniqueness

1-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to its combination of a triazole ring, a pyrrole ring, and a benzyl group with chlorine and fluorine substitutions. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H10ClFN4O2

Molecular Weight

308.69 g/mol

IUPAC Name

1-[1-[(2-chloro-4-fluorophenyl)methyl]-1,2,4-triazol-3-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C13H10ClFN4O2/c14-10-5-9(15)2-1-8(10)6-18-7-16-13(17-18)19-11(20)3-4-12(19)21/h1-2,5,7H,3-4,6H2

InChI Key

AWNIJLUFZZNNSD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)C2=NN(C=N2)CC3=C(C=C(C=C3)F)Cl

Origin of Product

United States

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